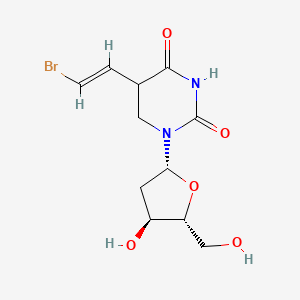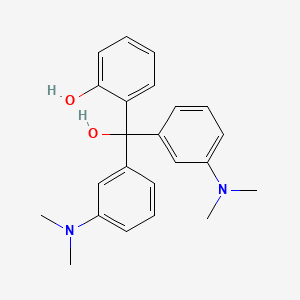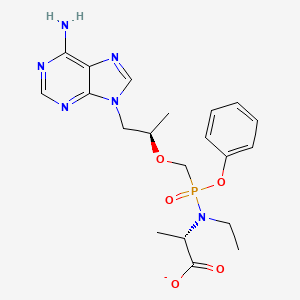
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt is a chemical compound with the molecular formula C18H15NO2.Na. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is also referred to by other names such as Acco Naf-Sol AS-D, Acco Naphthol AS-D, Acna Naphthol E, and Amanil Naphthol AS-D.
Méthodes De Préparation
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt involves several steps. The primary synthetic route includes the reaction of 3-hydroxy-2-naphthoic acid with 4-methylaniline under specific conditions to form the desired amide. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then neutralized with sodium hydroxide to obtain the monosodium salt form .
Analyse Des Réactions Chimiques
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring can be substituted with various electrophiles under appropriate conditions.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various research applications .
Comparaison Avec Des Composés Similaires
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt can be compared with other similar compounds such as:
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-chlorophenyl)-: This compound has a similar structure but with a chlorine substituent instead of a methyl group, leading to different chemical properties and applications.
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-nitrophenyl)-:
Propriétés
Numéro CAS |
68556-20-7 |
|---|---|
Formule moléculaire |
C18H14NNaO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
sodium;3-[(4-methylbenzoyl)amino]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO2.Na/c1-12-6-8-13(9-7-12)18(21)19-16-10-14-4-2-3-5-15(14)11-17(16)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
Clé InChI |
SYBRNWVSBZOLJI-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)




![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)


![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)

